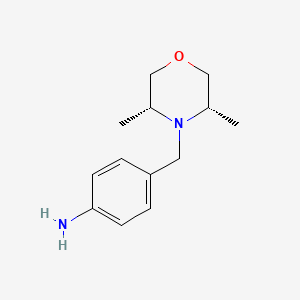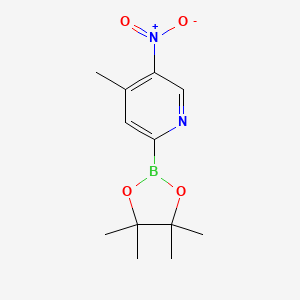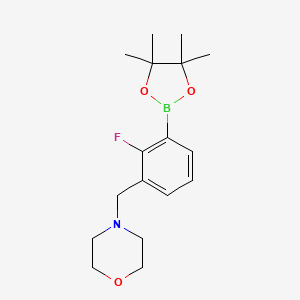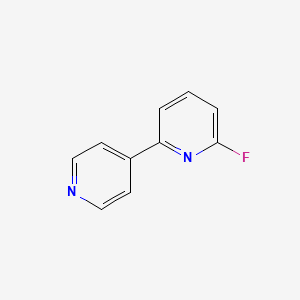![molecular formula C12H12F3NO B582640 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one CAS No. 159177-91-0](/img/structure/B582640.png)
1-[3-(Trifluoromethyl)phenyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-(Trifluoromethyl)phenyl]piperidin-2-one” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . It has a molecular weight of 230.2295 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride gives 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol. Catalytic hydrogenation then removes the benzyl protecting group .Molecular Structure Analysis
The molecular structure of “1-[3-(Trifluoromethyl)phenyl]piperidin-2-one” includes a piperidine ring bound to a phenyl group with a trifluoromethyl group attached .Aplicaciones Científicas De Investigación
Inhibition of Soluble Epoxide Hydrolase : A study by Thalji et al. (2013) discovered 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide as a potent inhibitor of soluble epoxide hydrolase. This compound was effective in vivo and used in disease model studies (Thalji et al., 2013).
Synthesis and Glycosylation in Organic Chemistry : Crich and Vinogradova (2007) worked on synthesizing 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranoside. They discovered that the presence of fluorine atoms affected the stereochemical outcome of glycosylation reactions (Crich & Vinogradova, 2007).
Pharmacological Properties of Piperidine Derivatives : Vardanyan (2018) discussed the synthesis methods, pharmacological properties, and use of various derivatives of piperidine, indicating a broad range of medicinal applications (Vardanyan, 2018).
Structural Characterization in Drug Synthesis : Eckhardt et al. (2020) reported on the crystal and molecular structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in the synthesis of a new anti-tuberculosis drug candidate (Eckhardt et al., 2020).
Synthesis of Organic Compounds : Liu, Huang, and Zhang (2011) synthesized 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate for the synthesis of Repaglinide, a diabetes medication. They optimized the synthesis process for environmental friendliness and high yield (Liu, Huang, & Zhang, 2011).
NK1 Receptor Antagonist Development : Seabrook et al. (1996) investigated the properties of L-733,060, a novel piperidine ether-based tachykinin NK1 receptor antagonist, demonstrating its potential in therapeutic applications (Seabrook et al., 1996).
Direcciones Futuras
While specific future directions for “1-[3-(Trifluoromethyl)phenyl]piperidin-2-one” are not explicitly stated in the literature, research into similar compounds suggests potential areas of interest. For instance, the pharmacological inhibition of SRPKs, which are related to piperidine derivatives, has been suggested as a potential therapeutic strategy for fighting leukemias . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-4-3-5-10(8-9)16-7-2-1-6-11(16)17/h3-5,8H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAKVXOGCJMJPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697969 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)phenyl]piperidin-2-one | |
CAS RN |
159177-91-0 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

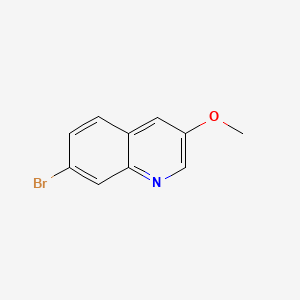
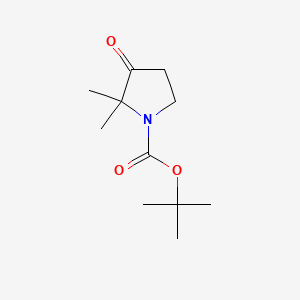
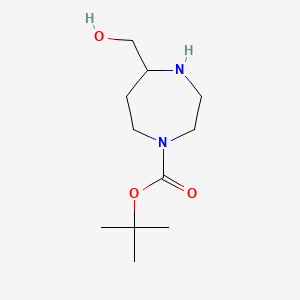
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)
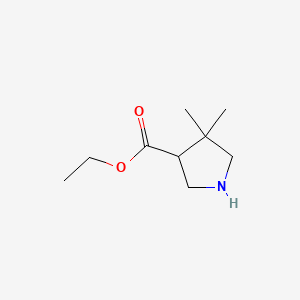
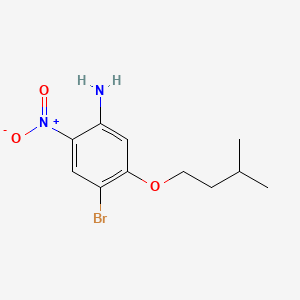
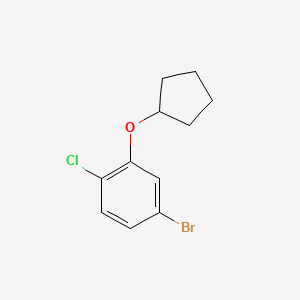

![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)
